5-methylbenzo[b]thiophen-3(2H)-one
Overview
Description
5-Methylbenzo[b]thiophen-3(2H)-one: is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a methyl group at the 5-position and a ketone group at the 3-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylbenzo[b]thiophen-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methylbenzo[b]thiophene with an oxidizing agent can yield the desired ketone. Another method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
Chemistry: 5-Methylbenzo[b]thiophen-3(2H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. For example, benzothiophene derivatives have been studied as inhibitors of serotonin N-acetyltransferase (AANAT), an enzyme involved in melatonin biosynthesis . The compound may bind to the active site of the enzyme, inhibiting its activity and affecting the production of melatonin.
Comparison with Similar Compounds
3-Methylbenzothiophene: Similar structure but lacks the ketone group at the 3-position.
5-Methylbenzo[b]thiophene-2-boronic acid: Contains a boronic acid group instead of a ketone.
2-Chloro-N-(3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-yl)benzenesulfonamide: A more complex derivative with additional functional groups.
Uniqueness: 5-Methylbenzo[b]thiophen-3(2H)-one is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-1-benzothiophen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUUXIYDLKFEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504757 | |
Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56639-88-4 | |
Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural modifications achievable through the oxidation of thioaurones, and what reagents are employed?
A1: The research highlights the selective oxidation of the sulfur atom and the olefinic bond within the thioaurone structure []. Electrophilic reagents like m-chloroperbenzoic acid yield 1-oxide or 1,1-dioxide derivatives by oxidizing the sulfur atom. Conversely, nucleophilic reagents like sodium hypochlorite generate spiroepoxide derivatives by targeting the olefinic bond. Notably, sodium hypochlorite, when adjusted to different pH levels, demonstrates remarkable versatility in producing spiroepoxides, sulfoxides, and even isomeric sulfoxide spiroepoxides [].
Q2: How does the choice of oxidizing agent influence the final structure of the oxidized thioaurone derivative?
A2: The research demonstrates a clear link between the oxidizing agent's nature and the resulting oxidized product []. Electrophilic reagents, with their affinity for electron-rich sites, predominantly oxidize the sulfur atom in thioaurones, leading to sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives. In contrast, nucleophilic reagents, seeking electron-deficient centers, preferentially attack the olefinic bond, resulting in the formation of spiroepoxide structures []. This selectivity underscores the importance of carefully selecting oxidizing agents to achieve specific structural modifications in thioaurones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.